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Compound of Interest

Compound Name: TAS-120 (Futibatinib)

Cat. No.: B15073708 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Futibatinib (formerly TAS-120) is a potent, selective, and irreversible small-molecule inhibitor of

fibroblast growth factor receptors (FGFR) 1, 2, 3, and 4.[1][2] It is under investigation for the

treatment of various cancers with FGFR aberrations.[1] This guide provides a comprehensive

overview of the in vivo pharmacokinetics and pharmacodynamics of futibatinib, compiled from

preclinical and clinical data, to support ongoing research and development efforts.

Mechanism of Action
Futibatinib covalently binds to a conserved cysteine residue within the ATP binding pocket of

the FGFR kinase domain.[1][2] This irreversible binding blocks FGFR autophosphorylation and

subsequently inhibits downstream signaling pathways, including the RAS-MAPK, PI3K-AKT,

and PLCγ pathways, which are crucial for cell proliferation and survival.[3][4] This targeted

action has demonstrated robust anti-tumor activity in preclinical models of cancers with FGFR

alterations.[3][5]
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Caption: Futibatinib inhibits FGFR autophosphorylation and downstream signaling.[3]
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Pharmacokinetics: In Vivo Profile
Futibatinib has been evaluated in both preclinical animal models and human clinical trials.

Preclinical Pharmacokinetics
In vivo studies in nude mice and rats with tumor xenografts have shown that TAS-120 exhibits

strong anti-tumor efficacy when administered orally.[6] Dosing regimens of 3, 30, and 100

mg/kg/day have demonstrated anti-tumor effects in mice.[7]

Clinical Pharmacokinetics
A Phase 1 study in healthy participants receiving a single 20 mg oral dose of radiolabeled

futibatinib provided key insights into its human pharmacokinetics.[8]
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Parameter Value Reference

Absorption

Median Time to Peak

Concentration (Tmax)
1.0 hour [8]

Distribution

Most Abundant Plasma

Component

Futibatinib (59% of circulating

radioactivity)
[8]

Major Metabolite in Plasma

Cysteinylglycine-conjugated

futibatinib (13% of circulating

radioactivity)

[8]

Metabolism

Primary Metabolic Pathways
O-desmethylation and

glutathione conjugation
[8]

Key Enzyme System Cytochrome P450 [8]

Excretion

Mean Elimination Half-life

(Futibatinib)
2.3 hours [8]

Mean Elimination Half-life

(Total Radioactivity)
11.9 hours [8]

Mean Total Recovery of

Radioactivity
70% of dose [8]

Fecal Excretion 64% of dose [8]

Urine Excretion 6% of dose [8]

A Phase 1 dose-escalation study in patients with advanced solid tumors established a

recommended Phase 2 dose (RP2D) of 20 mg once daily.[6][9] At this dose, futibatinib

demonstrated a manageable safety profile.[9]
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Pharmacodynamics: In Vivo Efficacy
Futibatinib has shown significant anti-tumor activity in a variety of preclinical models and clinical

settings.

Preclinical Efficacy in Xenograft Models
Futibatinib has demonstrated robust anti-tumor activity in various cell line-derived and patient-

derived xenograft (PDX) models harboring FGFR alterations.[3]

Cancer
Type

FGFR
Alteration

Animal
Model

Futibatinib
Dose (oral)

Outcome Reference

Cholangiocar

cinoma

FGFR2

fusion
Nude mouse

20 mg/kg,

once daily

Strong

antitumor

efficacy

[4]

Gastric

Cancer

FGFR2

amplification
Nude mouse

20 mg/kg,

once daily

Significant

tumor growth

inhibition

[4]

Endometrial

Cancer
-

AN3 CA

mouse
-

Dose-

dependent

tumor

reduction

[10]

Gastric

Cancer

FGFR2

amplification
SNU-16 rat -

Dose-

dependent

tumor

reduction

[10]

Clinical Efficacy
In a Phase 1/2 study, TAS-120 was evaluated in patients with advanced solid tumors with

FGFR aberrations.[6] In patients with intrahepatic cholangiocarcinoma (iCCA) harboring

FGFR2 gene fusions, futibatinib has shown notable clinical benefit, even in patients who had

developed resistance to other ATP-competitive FGFR inhibitors.[11][12] A Phase 2 clinical trial

in patients with previously treated, unresectable, locally advanced, or metastatic iCCA with
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FGFR2 fusions or rearrangements reported an overall response rate of 42% and a median

duration of response of 9.7 months with a 20 mg once-daily dose.[10]

Experimental Protocols
In Vivo Xenograft Study Workflow
The following outlines a typical workflow for evaluating the efficacy of futibatinib in a xenograft

model.[3]

Study Setup

Experiment Execution Data Analysis

1. Cell Line Culture
(FGFR-altered)

2. Animal Preparation
(e.g., Nude Mice)

3. Tumor Implantation
(Subcutaneous) 4. Tumor Growth Monitoring 5. Randomization 6. Treatment Administration

(Futibatinib or Vehicle)
7. Data Collection

(Tumor Volume, Body Weight)
8. Endpoint Analysis
(IHC, Western Blot)

Click to download full resolution via product page

Caption: Workflow of a futibatinib xenograft study.[3]

1. Cell Line Culture:

Cell Lines: Select cancer cell lines with known FGFR alterations (e.g., FGFR2 fusion-positive

cholangiocarcinoma).[3]

Culture Conditions: Maintain cells in the recommended medium supplemented with fetal

bovine serum and antibiotics at 37°C and 5% CO2.[3]

Mycoplasma Testing: Regularly test for mycoplasma contamination.[3]

2. Animal Preparation and Tumor Implantation:
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Animal Model: Use immunodeficient mice (e.g., nude mice) to prevent rejection of human

tumor cells.[3]

Implantation: Subcutaneously inject cultured cancer cells into the flank of the animals.[4]

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting

treatment.[4]

3. Treatment Administration:

Formulation: Prepare futibatinib for oral gavage. A common vehicle is a suspension.[13]

Dosing: Administer futibatinib or a vehicle control orally at the desired dose and schedule

(e.g., 20 mg/kg, once daily).[4]

Monitoring: Observe animals for any signs of distress during and after administration.[13]

4. Data Collection and Analysis:

Tumor Volume: Measure tumor dimensions regularly with calipers.[4]

Body Weight: Monitor animal body weight as an indicator of general health.[4]

Endpoint Analysis: At the end of the study, excise tumors for further analysis, such as

immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and apoptosis markers

(e.g., cleaved caspase-3), and Western blot analysis to assess the inhibition of FGFR

signaling.[3]

Management of On-Target Effects: Hyperphosphatemia
A common on-target effect of FGFR inhibition is hyperphosphatemia.[13] Monitoring and

management of serum phosphate levels are crucial in preclinical studies.

Experimental Protocol for Managing Hyperphosphatemia:

Baseline Sampling: Collect a baseline blood sample before the first dose.[13]

Frequent Monitoring: In the initial two weeks, collect blood samples 2-3 times per week.[13]
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Long-term Monitoring: After the initial two weeks, weekly monitoring is recommended.[13]

Intervention: If hyperphosphatemia occurs, consider interventions such as switching to a low-

phosphate diet or administering phosphate binders.[13]

Conclusion
Futibatinib (TAS-120) is a potent and selective irreversible FGFR inhibitor with a well-

characterized pharmacokinetic and pharmacodynamic profile. Its strong anti-tumor efficacy in

preclinical models and promising clinical activity, particularly in FGFR2-altered

cholangiocarcinoma, underscore its therapeutic potential. The detailed experimental protocols

provided in this guide offer a framework for researchers to further investigate the in vivo

properties of futibatinib and its role in cancer therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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